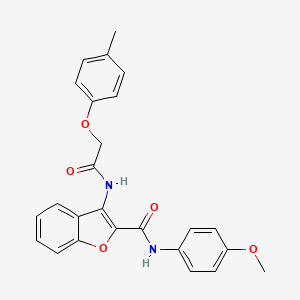

N-(4-methoxyphenyl)-3-(2-(p-tolyloxy)acetamido)benzofuran-2-carboxamide

Description

The compound N-(4-methoxyphenyl)-3-(2-(p-tolyloxy)acetamido)benzofuran-2-carboxamide features a benzofuran core substituted at the 2-position with a carboxamide group linked to a 4-methoxyphenyl moiety. At the 3-position, it bears an acetamido group functionalized with a p-tolyloxy (4-methylphenoxy) chain. This structure combines electron-donating methoxy and methyl groups, which may enhance solubility and modulate bioactivity.

Properties

IUPAC Name |

N-(4-methoxyphenyl)-3-[[2-(4-methylphenoxy)acetyl]amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O5/c1-16-7-11-19(12-8-16)31-15-22(28)27-23-20-5-3-4-6-21(20)32-24(23)25(29)26-17-9-13-18(30-2)14-10-17/h3-14H,15H2,1-2H3,(H,26,29)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRPRTFCKYLFDTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogs in Benzofuran-Acetamide/Carboxamide Families

Key structural analogs and their differentiating features are summarized below:

Key Structural and Functional Differences

- Substituent Effects on Bioactivity: The p-tolyloxy group in the target compound may confer moderate lipophilicity compared to chlorobenzoyl or benzoyl groups in analogs, which could influence membrane permeability and cytotoxicity .

- Pharmacological Potential: Benzofuran-3-yl-acetamides () showed anticancer activity dependent on substituent bulk and polarity. The target compound’s p-tolyloxy group may balance these factors, though activity data are lacking . Compounds with tetrahydrofuran or imidazole moieties () demonstrate receptor-binding specificity, suggesting that the target’s benzofuran core could be modified for similar applications .

Data Gaps and Limitations

- No direct IC50 values, toxicity profiles, or mechanistic studies are available for the target compound.

- Structural analogs in and lack standardized testing protocols, complicating direct efficacy comparisons .

Q & A

Q. What are the recommended synthetic routes for preparing N-(4-methoxyphenyl)-3-(2-(p-tolyloxy)acetamido)benzofuran-2-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step coupling reactions. A benzofuran core is first functionalized via nucleophilic substitution or amidation. For example, coupling 2-(p-tolyloxy)acetic acid to the benzofuran scaffold using carbodiimide reagents (e.g., DCC or EDC) in anhydrous DMF under nitrogen atmosphere ensures amide bond formation . Optimization parameters include:

- Temperature : 0–5°C during reagent addition to suppress side reactions.

- Solvent : Polar aprotic solvents (e.g., DCM or acetonitrile) enhance solubility of intermediates.

- Catalysts : TBTU (tetramethyluronium tetrafluoroborate) improves coupling efficiency .

Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating high-purity product .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR in DMSO-d resolve aromatic protons (δ 6.8–8.2 ppm) and confirm amide linkages (δ ~10 ppm for NH) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95%) and monitor reaction progress .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 500–550 range) .

- X-ray Crystallography : Single-crystal analysis (if feasible) provides unambiguous confirmation of stereochemistry and hydrogen-bonding networks .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

- Methodological Answer :

- Core Modifications : Synthesize analogs with substituted benzofuran rings (e.g., chloro, nitro groups) to assess electronic effects on bioactivity .

- Side-Chain Variations : Replace the p-tolyloxy group with other aryloxy moieties (e.g., 4-chlorophenoxy) to probe steric and hydrophobic interactions .

- Assay Systems : Use enzyme inhibition assays (e.g., kinase or protease targets) with IC determination. For cellular studies, employ models like cancer cell lines (e.g., MCF-7 or HeLa) with dose-response curves (0.1–100 µM) .

- Computational Modeling : Docking simulations (AutoDock Vina) predict binding affinities to targets like COX-2 or EGFR .

Q. How should researchers resolve contradictions in reported bioactivity data across different studies?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines, passage numbers, and assay conditions (e.g., serum concentration, incubation time). Discrepancies in IC values often arise from variable ATP concentrations in kinase assays .

- Pharmacokinetic Profiling : Compare solubility, plasma protein binding, and metabolic stability (e.g., microsomal half-life) to explain in vitro vs. in vivo efficacy gaps .

- Orthogonal Validation : Confirm activity using independent methods (e.g., SPR for binding affinity vs. functional cellular assays) .

Q. What strategies are effective for elucidating the mechanism of action of this compound?

- Methodological Answer :

- Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .

- Pathway Analysis : RNA-seq or phosphoproteomics (e.g., using SILAC labeling) identifies downstream signaling pathways affected by treatment .

- Inhibitor Profiling : Co-treat with known pathway inhibitors (e.g., MEK or PI3K inhibitors) to assess synergistic or antagonistic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.